REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[C:5]2O.P(Cl)(Cl)([Cl:15])=O>>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[C:5]2[Cl:15]
|
Name
|
|
Quantity
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52 g
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Type
|
reactant
|
Smiles
|
BrC=1C=C2C(=CC=NC2=CC1)O
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Name
|
|
Quantity
|
213.5 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the mixture was heated
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Type
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TEMPERATURE
|
Details
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to reflux for 6 h
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Duration
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6 h
|
Type
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CUSTOM
|
Details
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to afford a light brown solution
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Type
|
CUSTOM
|
Details
|
the excess phosphorus oxychloride was removed under the vacuum
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Type
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ADDITION
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Details
|
The remaining residue was poured into an ice-
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Type
|
ADDITION
|
Details
|
containing beaker (2 L)
|
Type
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FILTRATION
|
Details
|
the resulting solids were collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
After drying in air
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=CC=NC2=CC1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 55.46 g | |
YIELD: PERCENTYIELD | 98.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |